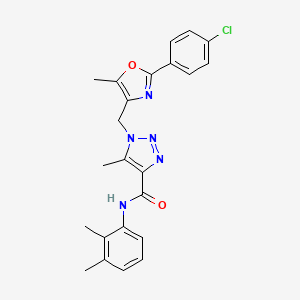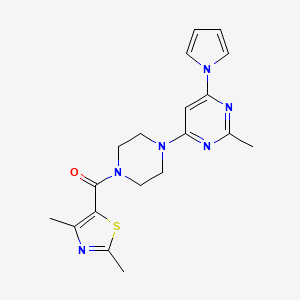
3,6-Dibromo-4,5-dimethylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dibromo-4,5-dimethylpyridazine is a chemical compound . It is a diazaaromatic compound . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . It was prepared via the reaction of 4,7-dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine with sodium methoxide in THF by heating at reflux for four hours .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C6H6Br2N2/c1-3-4(2)6(8)10-9-5(3)7/h1-2H3 . The molecular weight of this compound is 265.94 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 265.94 . It is a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Biological Activity Exploration
Novel Pyrimidine and Triazole Derivatives : A study by Bhalgat et al. (2014) focused on the synthesis of novel dihydropyrimidinecarbonitrile and its derivatives, including dimethylated adducts and hydrazine derivatives, leading to the creation of triazole fused derivatives. These compounds were investigated for their antioxidant and anti-inflammatory activities, with some showing potent effects. This highlights the role of 3,6-Dibromo-4,5-dimethylpyridazine in the synthesis of compounds with potential therapeutic applications (Bhalgat, Ali, Ramesh, & Ramu, 2014).
Microwave-assisted Synthesis : Hoogenboom, Moore, and Schubert (2006) described the microwave-assisted synthesis of 3,6-di(pyridin-2-yl)pyridazines, demonstrating their utility in forming metal complexes with copper(I) or silver(I) ions. This process showcases the efficient synthesis of pyridazines under microwave conditions, offering an alternative route for creating substances with potential coordination chemistry applications (Hoogenboom, Moore, & Schubert, 2006).
Antiprotozoal Activity : Kamiński et al. (2006) synthesized 4,5-dichloro- and 4,5-dibromopyridazin-3-ones and -3,6-diones with polyfluoro substituents using a microwave-assisted method. These compounds were tested for antibacterial, antiviral, and antiprotozoal activities, highlighting the potential of this compound derivatives in developing new antiprotozoal agents (Kamiński, Moo-Puc, Cedillo-Rivera, & Kazimierczuk, 2006).
Safety and Hazards
The safety information for 3,6-dibromo-4,5-dimethylpyridazine indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
3,6-dibromo-4,5-dimethylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c1-3-4(2)6(8)10-9-5(3)7/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKPFEXRGBZCSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN=C1Br)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyclopropyl-6H,7H-furo[2,3-d]pyridazin-7-one](/img/structure/B2924452.png)



![N-(3-chloro-4-methylphenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2924460.png)








